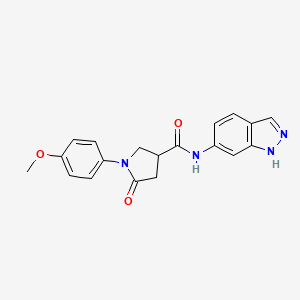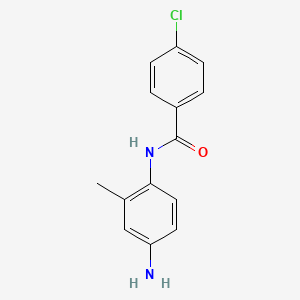
4-メチル-2-(4-メチルピリジン-2-イル)ピリジン;ルテニウム(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) is a coordination compound that features a ruthenium ion complexed with two 4-methyl-2-(4-methylpyridin-2-yl)pyridine ligands
科学的研究の応用
4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial and anticancer properties.
作用機序
Target of Action
Related compounds such as 2-amino-4-methylpyridine have been found to inhibit the activity of inducible no synthase isolated from mouse raw 2647 cells in vitro .
Mode of Action
It’s worth noting that 2-amino-4-methylpyridine acts as a ligand and forms methoxo-bridged copper (ii) complexes .
Biochemical Pathways
Related compounds such as 2-aminothiazoles, derived from 1-(4-methylpyridin-2-yl)thiourea and α-bromoketones via hantzsch reaction, have been reported .
Pharmacokinetics
The molecular weight of a related compound, 4-methyl-2-[(4-methylpyridin-2-yl)diselanyl]pyridine, is 34215700 , which might influence its bioavailability.
Action Environment
The formation of methoxo-bridged copper (ii) complexes by 2-amino-4-methylpyridine suggests that the presence of certain metal ions in the environment might influence its action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) typically involves the coordination of ruthenium with the ligand 4-Methyl-2-(4-methylpyridin-2-yl)pyridine. One common method involves the reaction of ruthenium trichloride with the ligand in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligand to the ruthenium center .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and solvent composition. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity .
化学反応の分析
Types of Reactions
4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under suitable conditions.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand substitution reactions often involve the use of excess ligand and may be facilitated by heating or the use of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions may result in the formation of new coordination compounds with different ligands .
類似化合物との比較
Similar Compounds
4-Methyl-2-(4-methylpyridin-2-yl)diselanyl]pyridine: Similar in structure but contains selenium instead of ruthenium.
Ruthenium(II)-2,2′-bipyridine complexes: These complexes also feature ruthenium coordinated with nitrogen-containing ligands and are widely studied for their photochemical properties.
Uniqueness
4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit different reactivity and selectivity compared to other ruthenium complexes .
特性
CAS番号 |
83605-44-1 |
|---|---|
分子式 |
C36H36N6Ru |
分子量 |
653.79 |
IUPAC名 |
4-methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) |
InChI |
InChI=1S/3C12H12N2.Ru/c3*1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;/h3*3-8H,1-2H3;/q;;;+2 |
InChIキー |
WUWVNHJPTGULIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.[Ru+2] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(4-Propan-2-yloxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2416455.png)
![1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole](/img/structure/B2416457.png)
![(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2416459.png)
![2-((3-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2416460.png)
![N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2416461.png)


![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2416465.png)

![2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416469.png)

![(Z)-3-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2416474.png)
